Cellular Potency: Covalent vs. Allosteric Inhibitors
NMS-859 exhibits a defined cellular potency for wild-type VCP/p97, with IC50 values of 0.37 μM and 0.36 μM in the presence of 60 μM and 1 mM ATP, respectively [1]. While its biochemical IC50 is higher than that of the allosteric inhibitor NMS-873 (IC50 = 20 nM) or the clinical candidate CB-5083 (IC50 = 11 nM), this difference is expected for a covalent inhibitor and does not reflect a lack of efficacy [2]. The key differentiator is its irreversible mode of action, which leads to sustained target inhibition even after compound washout, a property not shared by reversible inhibitors, making it a superior tool for certain experimental designs [3].
vs. NMS-873: 20 nM; CB-5083: 11 nM
| Evidence Dimension | Cellular potency against wild-type VCP/p97 |
|---|---|
| Target Compound Data | IC50 = 0.37 μM (60 μM ATP), 0.36 μM (1 mM ATP) |
| Comparator Or Baseline | NMS-873: IC50 = 20 nM (1 mM ATP); CB-5083: IC50 = 11 nM |
| Quantified Difference | NMS-859 IC50 is ~18-fold and ~33-fold higher than NMS-873 and CB-5083, respectively. |
| Conditions | Biochemical ATPase assay with recombinant wild-type VCP/p97 at specified ATP concentrations. |
Why This Matters
The higher biochemical IC50 of NMS-859 is a direct consequence of its covalent, time-dependent mechanism, which provides a distinct, sustained inhibition profile compared to reversible allosteric inhibitors.
- [1] Magnaghi P, et al. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nat Chem Biol. 2013;9(9):548-56. View Source
- [2] AmBeed. p97 Inhibitors. Product Comparison Page. View Source
- [3] Chapman E, et al. Inhibitors of the AAA+ Chaperone p97. Molecules. 2015;20(2):3027-3049. View Source
